molecular formula C9H9N3O3 B13034795 Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate

Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate

Katalognummer: B13034795
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: VAJWSZRDGIUYSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, making it a unique scaffold for drug discovery and development .

Vorbereitungsmethoden

The synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the reaction of a pyrrole derivative with an acyl bromide to form an acylethynylpyrrole. This intermediate can then undergo intramolecular cyclization in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolopyridazine ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and potential for diverse biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C9H9N3O3

Molekulargewicht

207.19 g/mol

IUPAC-Name

ethyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-3-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7(13)5-3-4-10-8(5)12-11-6/h3-4H,2H2,1H3,(H2,10,12,13)

InChI-Schlüssel

VAJWSZRDGIUYSF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNC2=C(C1=O)C=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.